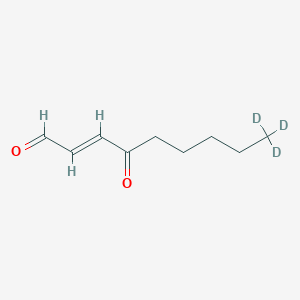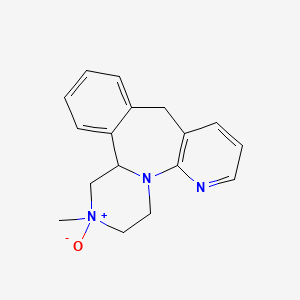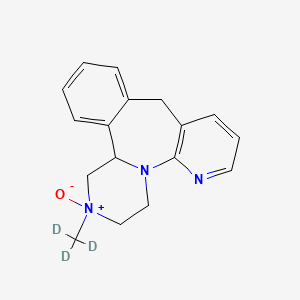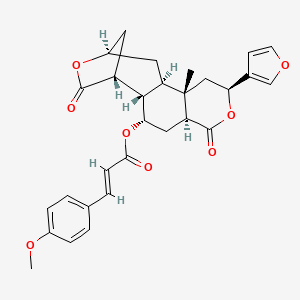
Diosbulbin I
Descripción general
Descripción
Diosbulbin I is a natural compound extracted from the roots of Dioscorea bulbifera . It belongs to the chemical family of Diterpenoids . The molecular formula of Diosbulbin I is C29H30O8 and it has a molecular weight of 506.56 .
Molecular Structure Analysis
The IUPAC name of Diosbulbin I is (1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl-3-(4-methoxyphenyl)prop-2-enoate .
Physical And Chemical Properties Analysis
Diosbulbin I is a powder in appearance . It has a predicted boiling point of 723.9±60.0 °C and a predicted density of 1.33±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Metabolic Activation and Hepatotoxicity : Diosbulbin B is a furan-containing diterpenoid lactone found in Dioscorea bulbifera L., a traditional Chinese medicine herb. Its administration has been linked to liver injury in animals. Metabolic activation plays a crucial role in DIOB-induced liver injury. Cytochrome P450-mediated metabolic activation of DIOB results in the formation of reactive metabolites, which are essential in understanding its hepatotoxicity (Lin et al., 2014).
Protein Interaction and Toxicity Mechanisms : The interaction of protein with reactive metabolites of DIOB has been studied, revealing key mechanisms of cytotoxicity. This includes the formation of protein modifications such as cysteine adduction, Schiff’s base, and cysteine/lysine crosslink, which are proportional to the severity of hepatotoxicity (Wang et al., 2017).
Protective Effects Against Liver Injury : Scutellarin, a compound from Scutellaria barbata, shows protective effects against liver injury induced by DIOB, attenuating inflammation and oxidative stress. This indicates potential for combining DIOB with scutellarin for cancer treatment (Niu et al., 2015).
Enhancement of Drug Sensitivity in Cancer : Low-dose DIOB has been found to enhance cisplatin sensitivity in gastric cancer by regulating PD-L1/NLRP3 signaling and inhibiting cancer stem cell properties (Li et al., 2021).
Hepatotoxicity Mechanism Analysis : Systems toxicology approaches reveal that DIOB affects fatty acid and glucose metabolism, bile acid synthesis, and CYP3A11 expression, providing insights into its hepatotoxicity mechanism (Ji et al., 2020).
Pharmacokinetic Properties : Gender-related pharmacokinetic studies of DIOB in rats show significant differences in absorption and metabolism between male and female rats, impacting its bioavailability and toxicity profiles (Yang et al., 2013).
Mitochondria-Dependent Apoptosis in Hepatocytes : DIOB induces mitochondria-dependent apoptosis regulated by ROS-mediated autophagy in hepatocytes. This suggests a key role for ROS accumulation in DIOB-induced hepatocellular injury (Ye et al., 2019).
Detection of Reactive Metabolite-Derived Protein Adducts : The development of polyclonal antibodies to detect protein adducts derived from DIOB's reactive metabolites provides tools for studying its toxicology (Hu et al., 2018).
Antitumor Activity : Various extracts of Dioscorea bulbifera, including diosbulbin B, have demonstrated antitumor effects in vivo, influencing the immune system and providing potential therapeutic applications (Wang et al., 2012).
Attenuation of Hepatotoxicity : Angelica sinensis polysaccharide (ASP) has been found to attenuate DB-induced hepatotoxicity through the activation of the MEK/ERK pathway, suggesting potential for mitigating DB's side effects in therapeutic applications (Li et al., 2021).
Safety And Hazards
The safety data sheet for Diosbulbin I suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O8/c1-29-14-24(17-9-10-34-15-17)37-28(32)22(29)13-23(26-20-11-19(12-21(26)29)35-27(20)31)36-25(30)8-5-16-3-6-18(33-2)7-4-16/h3-10,15,19-24,26H,11-14H2,1-2H3/b8-5+/t19-,20+,21+,22+,23-,24-,26+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKFVAWBBOWIJ-WBQZIMCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)OC(=O)C=CC5=CC=C(C=C5)OC)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)OC(=O)/C=C/C5=CC=C(C=C5)OC)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diosbulbin I | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



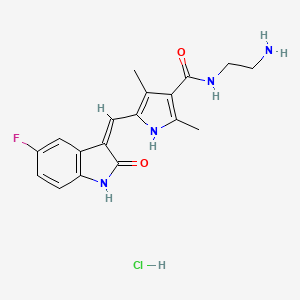
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
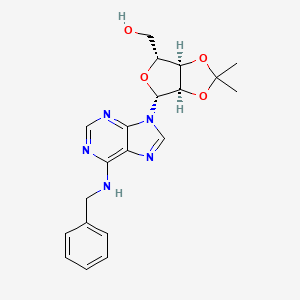
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

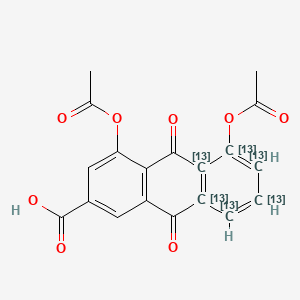
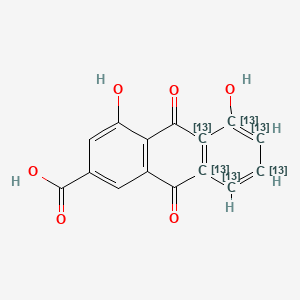
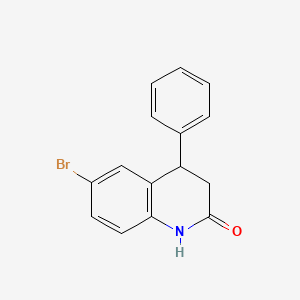
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
